molecular formula C26H23F3N2O2S B2598444 2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 497072-70-5

2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2598444
M. Wt: 484.54
InChI Key: LATLGHZWWVNVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C26H23F3N2O2S and its molecular weight is 484.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Acetylcholinesterase Inhibitor

  • 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a related compound, has been synthesized and evaluated as a high affinity reversible inhibitor of acetylcholinesterase (AChE). This study focused on its in vivo and in vitro activity as an AChE inhibitor (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Electrochemical Analysis

  • Sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, another related compound, was used to develop a PVC-based Zn2+-selective electrode. This electrode showed good selectivity over various metal ions and was used to determine zinc(II) content in rock materials (Saleh & Gaber, 2001).

Quantitative Analysis in Biological Matrices

  • A study on the quantitative analysis of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (a glyburide analogue) in mouse plasma and whole blood developed and validated a new bioanalytical method using micro-extraction and LC-MS/MS (Zalavadia, 2016).

Neuroleptic Activity

  • Benzamides of N,N-disubstituted ethylenediamines, including a compound related to 2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide, have been synthesized and evaluated for neuroleptic activity. This research focused on the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Molecular Structure and Antioxidant Activity

  • A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide examined its molecular structure and antioxidant properties using X-ray diffraction and DFT calculations (Demir et al., 2015).

properties

IUPAC Name

2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O2S/c1-33-23-9-5-3-7-21(23)25(32)30-14-15-31-16-24(20-6-2-4-8-22(20)31)34-17-18-10-12-19(13-11-18)26(27,28)29/h2-13,16H,14-15,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLGHZWWVNVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide

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